2,2-Dimethyl-3-sulfanylpropan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 326767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-sulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCMKEDQXNVBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318161 | |
| Record name | 2,2-Dimethyl-3-sulfanylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15718-66-8 | |
| Record name | NSC326767 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-3-sulfanylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 2,2-Dimethyl-3-sulfanylpropan-1-ol
The synthesis of this compound can be achieved through several multi-step strategies that are common for the preparation of thiolated alcohols.
Multi-Step Synthesis Strategies for Thiolated Alcohols
A plausible and common route to synthesize this compound involves the ring-opening of a suitable epoxide. One such strategy would begin with the synthesis of 2,2-dimethyl-3-(tritylthiomethyl)oxirane. This intermediate can be prepared from 2,2-dimethyl-1,3-propanediol. The diol is first monotosylated, and the resulting alcohol is then protected as a trityl ether. Subsequent treatment with a base would induce ring closure to form the epoxide. The epoxide ring can then be opened with a nucleophilic thiol source, such as sodium hydrosulfide (B80085), to introduce the sulfanyl (B85325) group. A final deprotection step would yield the target molecule.
Another viable synthetic pathway starts from 2,2-dimethyl-1,3-propanediol. One of the hydroxyl groups can be selectively protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether. The remaining hydroxyl group can then be converted to a good leaving group, such as a tosylate or mesylate. Nucleophilic substitution with a thiol-containing nucleophile, like potassium thioacetate, followed by hydrolysis of the resulting thioester and deprotection of the silyl (B83357) ether, would afford this compound.
A summary of a potential synthetic route is presented in the table below:
| Step | Starting Material | Reagents | Intermediate/Product | Typical Yield (%) |
| 1 | 2,2-Dimethyl-1,3-propanediol | 1. TBDMSCl, Imidazole2. TsCl, Pyridine (B92270) | 3-((tert-Butyldimethylsilyl)oxy)-2,2-dimethylpropyl 4-methylbenzenesulfonate | 85-95 |
| 2 | 3-((tert-Butyldimethylsilyl)oxy)-2,2-dimethylpropyl 4-methylbenzenesulfonate | KSAc, DMF | S-(3-((tert-Butyldimethylsilyl)oxy)-2,2-dimethylpropyl) ethanethioate | 80-90 |
| 3 | S-(3-((tert-Butyldimethylsilyl)oxy)-2,2-dimethylpropyl) ethanethioate | 1. K2CO3, MeOH2. TBAF, THF | This compound | 75-85 |
Stereoselective Synthesis Approaches for Related Chiral Sulfanylpropanols
While this compound is an achiral molecule, the stereoselective synthesis of related chiral sulfanylpropanols is an area of significant research interest. These methods often employ chiral catalysts or starting materials to control the stereochemistry of the product. For instance, the asymmetric ring-opening of prochiral epoxides with a thiol nucleophile, catalyzed by a chiral metal complex, can lead to enantioenriched sulfanylpropanols.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule, directing the stereochemical outcome of a subsequent reaction that introduces the thiol or alcohol functionality. The auxiliary is then cleaved to yield the chiral product. For example, enantiomerically pure epoxides can be synthesized from chiral pool starting materials and then undergo regioselective ring-opening with a sulfur nucleophile.
Utilization of this compound as a Synthetic Building Block
The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules. The hydroxyl and sulfanyl groups can be selectively reacted to introduce new functionalities. For example, the thiol group can participate in thiol-ene "click" reactions, allowing for the facile attachment of this building block to molecules containing a carbon-carbon double bond. Furthermore, both the alcohol and thiol can be used as nucleophiles in substitution and addition reactions to create a diverse range of derivatives.
Functional Group Interconversions of the Sulfanyl and Hydroxyl Moieties
The hydroxyl and sulfanyl groups of this compound can undergo various functional group interconversions. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For instance, a mild oxidant like pyridinium (B92312) chlorochromate (PCC) would yield 2,2-dimethyl-3-sulfanylpropanal, while a stronger oxidant such as potassium permanganate (B83412) would produce 2,2-dimethyl-3-sulfanylpropanoic acid.
The thiol group is also susceptible to oxidation. Mild oxidation, for example with iodine, would lead to the formation of a disulfide, bis(3-hydroxy-2,2-dimethylpropyl) disulfide. More vigorous oxidation can convert the thiol to a sulfonic acid, yielding 3-hydroxy-2,2-dimethylpropane-1-sulfonic acid. Selective protection of either the alcohol or the thiol group is often necessary to achieve specific interconversions when both functionalities are present.
Derivatization Strategies for this compound
Synthesis of Ester Derivatives
Ester derivatives of this compound can be readily synthesized through the esterification of the primary alcohol. This can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of an acid or base catalyst. For example, the reaction of this compound with acetic anhydride in the presence of a base like pyridine would yield 3-mercapto-2,2-dimethylpropyl acetate. To prevent the reaction of the thiol group, it may need to be protected prior to esterification.
A summary of a representative esterification reaction is provided in the table below:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Typical Yield (%) |
| This compound | Acetic Anhydride | Pyridine, room temperature | 3-Mercapto-2,2-dimethylpropyl acetate | 90-98 |
| This compound | Benzoyl Chloride | Triethylamine, CH2Cl2 | 3-Mercapto-2,2-dimethylpropyl benzoate | 85-95 |
Formation of Sulfur-Containing Conjugates
The biotransformation of xenobiotics, which are foreign compounds to an organism's metabolism, often involves a series of enzymatic reactions to detoxify and facilitate their excretion. For a compound like this compound, which contains a nucleophilic thiol group, a primary route of metabolism is through the formation of sulfur-containing conjugates, specifically through the mercapturic acid pathway. nih.govresearchgate.netwikipedia.org This pathway is a major detoxification mechanism for a wide array of electrophilic compounds. nih.govresearchgate.net
The initial and key step in this pathway is the conjugation of the xenobiotic with the endogenous tripeptide glutathione (B108866) (γ-L-glutamyl-L-cysteinylglycine), commonly abbreviated as GSH. wikipedia.orgmdpi.com This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). wikipedia.orgnih.gov GSTs facilitate the nucleophilic attack of the thiol group of glutathione on an electrophilic center of the xenobiotic substrate. wikipedia.org In the case of this compound, while it is already a thiol, it could potentially be metabolized via other pathways that generate an electrophilic intermediate, which would then be a substrate for GST. However, the more direct conjugation would involve the thiol group itself participating in further metabolic reactions.
The process of forming a mercapturic acid from a xenobiotic thiol involves several sequential enzymatic steps that typically occur in the liver and are completed in the kidneys. wikipedia.org
The stages of the mercapturic acid pathway are as follows:
Glutathione S-conjugate Formation: Catalyzed by glutathione S-transferases (GSTs), an electrophilic xenobiotic (or a metabolite thereof) reacts with the sulfhydryl group of glutathione. wikipedia.org This makes the compound more water-soluble.
Removal of Glutamic Acid: The resulting glutathione conjugate is then acted upon by γ-glutamyltransferase (GGT), which removes the γ-glutamyl residue. nih.govresearchgate.net
Removal of Glycine (B1666218): A dipeptidase then cleaves the glycine residue from the cysteinyl-glycine conjugate, leaving a cysteine conjugate. nih.govresearchgate.net
N-Acetylation: Finally, the cysteine conjugate is N-acetylated by a cysteine S-conjugate N-acetyltransferase (NAT) to form the final product, a mercapturic acid (N-acetylcysteine conjugate), which is then readily excreted in the urine. nih.govresearchgate.net
This pathway, while generally a detoxification route, can in some instances lead to the formation of reactive intermediates. researchgate.net The study of mercapturic acid formation is crucial for understanding the metabolism and potential toxicity of sulfur-containing xenobiotics. nih.gov
Interactive Data Tables
Table 1: Proposed Synthetic Pathway for this compound
A plausible, though not explicitly documented, synthetic route to this compound can be proposed based on established organic chemistry transformations. This multi-step synthesis would likely begin with the commercially available 2,2-dimethyl-1,3-propanediol. tcichemicals.comsigmaaldrich.comcarlroth.comchemimpex.com
| Step | Transformation | Starting Material | Key Reagents and Conditions | Product |
| 1 | Monoprotection of a primary alcohol | 2,2-Dimethyl-1,3-propanediol | A bulky protecting group such as trityl chloride (TrCl) in the presence of a non-nucleophilic base (e.g., pyridine) to selectively protect one of the two primary hydroxyl groups. masterorganicchemistry.com | 3-(Trityloxy)-2,2-dimethylpropan-1-ol |
| 2 | Conversion of alcohol to a good leaving group | 3-(Trityloxy)-2,2-dimethylpropan-1-ol | p-Toluenesulfonyl chloride (TsCl) in pyridine to convert the remaining hydroxyl group into a tosylate. | 3-(Trityloxy)-2,2-dimethylpropyl tosylate |
| 3 | Nucleophilic substitution with a sulfur nucleophile | 3-(Trityloxy)-2,2-dimethylpropyl tosylate | Sodium hydrosulfide (NaSH) in a polar aprotic solvent (e.g., DMF) to displace the tosylate and introduce the sulfanyl group. | S-(3-(Trityloxy)-2,2-dimethylpropyl) trithiocarbonate (B1256668) |
| 4 | Deprotection of the alcohol and thiol | S-(3-(Trityloxy)-2,2-dimethylpropyl) trithiocarbonate | Acidic workup (e.g., dilute HCl) to remove the trityl protecting group, followed by reduction of the trithiocarbonate (e.g., with LiAlH₄) to yield the free thiol. | This compound |
Table 2: Key Enzymes and Transformations in the Mercapturic Acid Pathway
This table outlines the principal enzymes and their functions in the metabolic conjugation of xenobiotics like this compound.
| Step | Enzyme | Substrate | Transformation | Product |
| 1 | Glutathione S-transferase (GST) wikipedia.orgnih.gov | Electrophilic xenobiotic + Glutathione (GSH) | Conjugation of the xenobiotic with glutathione. wikipedia.org | Glutathione S-conjugate |
| 2 | γ-Glutamyltransferase (GGT) nih.govresearchgate.net | Glutathione S-conjugate | Removal of the γ-glutamyl moiety. nih.gov | Cysteinylglycine S-conjugate |
| 3 | Dipeptidase nih.govresearchgate.net | Cysteinylglycine S-conjugate | Cleavage of the glycine residue. nih.gov | Cysteine S-conjugate |
| 4 | Cysteine S-conjugate N-acetyltransferase (NAT) nih.govresearchgate.net | Cysteine S-conjugate | Acetylation of the free amino group of the cysteine residue. nih.gov | Mercapturic acid (N-acetylcysteine S-conjugate) |
Mechanistic Investigations of Chemical Reactivity
Reactions of the Sulfanyl (B85325) Group in 2,2-Dimethyl-3-sulfanylpropan-1-ol
The sulfanyl group, also known as a thiol or mercaptan group, is the dominant center of reactivity in many of the characteristic reactions of this compound. Its reactivity stems from the nucleophilicity of the sulfur atom and the relative weakness of the S-H bond.
The oxidation of the sulfanyl group in this compound can lead to a variety of products, depending on the nature of the oxidizing agent and the reaction conditions. A primary and common oxidation pathway for thiols is the formation of a disulfide. This reaction involves the coupling of two thiol molecules with the concomitant loss of two hydrogen atoms.
Under mild oxidizing conditions, such as exposure to air (autoxidation), or treatment with reagents like iodine (I₂) or hydrogen peroxide (H₂O₂), this compound is expected to readily form its corresponding disulfide, bis(1-hydroxy-2,2-dimethylpropan-3-yl) disulfide. The mechanism of this oxidation can proceed through a radical pathway or via a nucleophilic attack of a thiolate anion on an activated thiol derivative.
Further oxidation of the sulfanyl group can lead to the formation of sulfenic acids, sulfinic acids, and ultimately sulfonic acids, which represent progressively higher oxidation states of the sulfur atom. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), are typically required to achieve these higher oxidation states.
Table 1: Potential Oxidation Products of this compound
| Product Name | Oxidizing Agent (Example) | Oxidation State of Sulfur |
| bis(1-hydroxy-2,2-dimethylpropan-3-yl) disulfide | Air, I₂, H₂O₂ | -1 |
| 2,2-Dimethyl-3-sulfenopropan-1-ol | Mild Oxidants | 0 |
| 2,2-Dimethyl-3-sulfinopropan-1-ol | Peroxy acids | +2 |
| 2,2-Dimethyl-3-sulfopropan-1-ol (a sulfonic acid) | KMnO₄, HNO₃ | +4 |
This table presents plausible oxidation products based on general thiol chemistry.
The sulfur atom of the sulfanyl group in this compound is a potent nucleophile, particularly in its deprotonated form, the thiolate anion. This nucleophilicity allows it to participate in a wide range of organic transformations.
One of the most important reactions showcasing the nucleophilic character of thiols is the thiol-ene reaction . This is a radical or base-catalyzed addition of the S-H bond across a carbon-carbon double bond (an alkene). In the presence of a radical initiator or a base, this compound can add to various alkenes to form thioethers.
Another key reaction is the Michael addition , where the thiolate anion acts as a Michael donor and adds to α,β-unsaturated carbonyl compounds. This 1,4-conjugate addition is a powerful method for carbon-sulfur bond formation.
Furthermore, the thiolate anion of this compound can readily participate in nucleophilic substitution reactions (SN2) with alkyl halides to yield thioethers. The high nucleophilicity and relatively low basicity of the thiolate make it an excellent nucleophile for such transformations.
Table 2: Examples of Nucleophilic Reactions of this compound
| Reaction Type | Electrophile (Example) | Product Type |
| Thiol-ene Reaction | Alkene | Thioether |
| Michael Addition | α,β-Unsaturated Ketone | Thioether |
| Nucleophilic Substitution | Alkyl Bromide | Thioether |
This table provides illustrative examples of the nucleophilic reactivity of the sulfanyl group.
Interactions with Metal Ions in Model Systems
The soft nature of the sulfur atom in the sulfanyl group of this compound confers upon it a strong affinity for soft metal ions, making it an effective ligand in coordination chemistry.
Thiols and thiolates are well-established ligands for a variety of metal ions. This compound can act as a monodentate ligand through its sulfur atom, forming thiolate complexes with metal ions upon deprotonation of the S-H group. The general reaction can be represented as:
Mⁿ⁺ + R-SH ⇌ [M(S-R)]⁽ⁿ⁻¹⁾⁺ + H⁺
Where Mⁿ⁺ is a metal ion and R-SH is this compound. The stability of these complexes is highly dependent on the nature of the metal ion, with a preference for soft metals such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu⁺).
The presence of the hydroxyl group also introduces the possibility of bidentate coordination , where both the sulfur and oxygen atoms bind to the same metal center, forming a chelate ring. The formation of such a chelate would enhance the stability of the metal complex due to the chelate effect. The feasibility of bidentate coordination would depend on the metal ion's preferred coordination geometry and the steric constraints of the ligand.
The interaction of this compound with redox-active transition metals can lead to interesting redox chemistry. Many transition metals can catalyze the oxidation of thiols to disulfides. For instance, copper(II) ions can be reduced to copper(I) while oxidizing the thiol:
2 R-SH + 2 Cu²⁺ → R-S-S-R + 2 Cu⁺ + 2 H⁺
The resulting copper(I) can then be re-oxidized by molecular oxygen, allowing for a catalytic cycle.
Conversely, the thiol can also act as a reducing agent for higher-valent metal centers. The specific redox pathway and the resulting products are highly dependent on the reduction potential of the metal ion and the reaction conditions.
Biochemical and Biological Roles of Sulfanylalkanols
Biogenesis and Metabolic Pathways of Related Sulfanylalkanols
The formation of sulfanylalkanols is a complex biochemical process primarily observed in microbial systems. This process involves specific enzymatic pathways and is heavily influenced by the metabolic activities of the microorganisms, particularly their handling of sulfur-containing amino acids.
Enzymatic Pathways in Microbial Systems (e.g., Yeast)
Microorganisms, especially yeast, are equipped with enzymes that can catalyze the formation of sulfanylalkanols. nih.gov These enzymatic reactions are central to the production of various volatile compounds that contribute to the aroma profiles of fermented products. Dehydrogenase enzymes found in bacteria, fungi, and yeast are involved in a wide range of metabolic pathways, including biosynthesis. nih.gov
The specific strain of yeast used in fermentation has a profound impact on the production of volatile compounds, including sulfanylalkanols. Different yeast strains exhibit varying efficiencies in fermentation and in the synthesis of aromatic compounds. sciprofiles.com For instance, studies comparing wild Saccharomyces cerevisiae strains with commercial strains have demonstrated that the choice of yeast can significantly alter the final aromatic profile of a wine. sciprofiles.comoeno-one.eu Factors such as the initial sugar concentration of the must and the presence of sulfur dioxide also play a crucial role in influencing the production of these compounds. sciprofiles.comnih.gov The interplay between the yeast strain and these fermentation conditions determines the ultimate concentration and composition of volatile thiols. sciprofiles.comoeno-one.eu
Sulfanylalkanols often exist in biological matrices as non-volatile precursors, typically conjugated to other molecules like cysteine. The release of the volatile thiol from its precursor is a critical step in its formation and is catalyzed by specific microbial enzymes. nih.gov For example, certain bacteria possess C-S lyases that can cleave these cysteine conjugates, liberating the odoriferous sulfanylalkanol. nih.gov This enzymatic release mechanism is a key determinant of the concentration of free thiols in the final product.
Role of Amino Acid Metabolism (e.g., Methionine, Cysteine) in Thiol Formation
The metabolism of sulfur-containing amino acids, namely methionine and cysteine, is fundamental to the biogenesis of thiols. nih.govyoutube.com These amino acids serve as the primary sulfur donors for the formation of sulfanylalkanols and other thiol compounds.
The transsulfuration pathway is a key metabolic route where the sulfur from methionine is transferred to form cysteine. nih.gov Cysteine, with its reactive thiol group, is a central player in redox biology and can undergo various modifications. nih.gov The metabolism of methionine can be viewed as a process for converting it into a more reactive form, S-adenosylmethionine (SAM), which is a principal methyl donor in numerous biological reactions. youtube.comyoutube.com Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine and then to homocysteine. youtube.com Homocysteine can then be converted to cysteine, which can be further metabolized. nih.govyoutube.com The enzymatic breakdown of cysteine can lead to the formation of various sulfur-containing compounds, including sulfanylalkanols.
Occurrence and Formation in Biological Matrices
The presence of sulfanylalkanols is well-documented in a variety of biological materials, particularly those that have undergone fermentation.
Presence in Fermented Products
Fermented beverages and foods are common matrices where sulfanylalkanols are found. Their formation during fermentation is largely attributed to the metabolic activity of yeast and other microorganisms on precursors present in the raw materials. oeno-one.eunih.gov For example, in winemaking, yeast transforms non-volatile precursors present in grape juice into aromatic volatile thiols. oeno-one.eu The selection of specific yeast strains can be a tool to enhance the desired aromatic characteristics of the final product by influencing the profile of volatile compounds, including various esters and thiols. nih.govresearchgate.net The interaction between the yeast's enzymatic machinery and the available precursors in the fermentation medium dictates the final concentration and perception of these impactful aroma compounds. nih.gov
Role in Animal Metabolism (e.g., Feline Semiochemicals)
In the animal kingdom, sulfanylalkanols are notably employed by felines as semiochemicals—chemical signals that convey information between individuals. The characteristic and pungent odor of male cat urine, used for territorial marking, is largely due to the presence of specific volatile sulfur compounds derived from a sulfanylalkanol precursor.
A key volatile sulfanylalkanol identified in cat urine is 3-mercapto-3-methyl-1-butanol (MMB) , which is considered a pivotal semiochemical in male scent-marking. wikipedia.org The production and release of this compound are intricately regulated, ensuring it functions as an honest signal of the cat's age, sex, and hormonal status.
The formation of feline odorants is not direct but involves a multi-step biochemical pathway heavily dependent on a specific enzyme. The primary, non-volatile precursor in this pathway is an amino acid called felinine (B1672332) . smolecule.com Felinine itself is produced from a dipeptide precursor, 3-methylbutanol-cysteinylglycine (3-MBCG) . smolecule.comepa.gov
The key regulatory step in this process is the hydrolysis of 3-MBCG, which is catalyzed by cauxin , a carboxylesterase enzyme found in high concentrations in cat urine. wikipedia.orgepa.govresearchgate.net Cauxin cleaves the peptide bond in 3-MBCG to release felinine and glycine (B1666218). epa.govnih.gov
The expression of cauxin is under tight physiological control:
Age-Dependent: Immature cats of both sexes begin to excrete cauxin and, consequently, felinine at around three months of age, with levels increasing as they mature. epa.govnih.gov
Sex-Dependent: In mature cats, cauxin excretion is significantly higher in intact males compared to females and castrated males. epa.govresearchgate.net This sex-specific difference underscores the role of these compounds in chemical communication related to reproductive status and territoriality.
This cauxin-driven pathway represents a specialized metabolic function in felines, linking kidney physiology directly to the production of a pheromone precursor. epa.govnih.gov
Once excreted into the urine, the odorless precursor felinine undergoes slow degradation to release the volatile and highly odorous sulfanylalkanol, MMB. researchgate.netamericanscientist.org This delayed release mechanism is crucial for the function of a territorial scent mark, allowing the signal to persist in the environment over time.
The degradation of felinine is thought to be facilitated by microbial enzymes, specifically C-S lyases, which cleave the carbon-sulfur bond to release the free thiol. researchgate.net In addition to MMB, other volatile derivatives have been identified in the headspace of cat urine, indicating a complex degradation profile. The stability of felinine can also be influenced by other components of urine, such as urea. nih.gov
Table 1: Volatile Felinine Derivatives Identified in Cat Urine
| Compound Name | Chemical Formula | Role/Characteristic |
| 3-Mercapto-3-methyl-1-butanol (MMB) | C5H12OS | Principal "Tom cat" odorant; semiochemical. researchgate.netnih.gov |
| 3-Mercapto-3-methylbutyl formate | C6H12O2S | Contributes to the characteristic pungent odor. researchgate.netnih.gov |
| 3-Methyl-3-methylthio-1-butanol | C6H14OS | A major derivative correlated with felinine levels. researchgate.netnih.gov |
| 3-Methyl-3-(2-methyldisulfanyl)-1-butanol | C6H14OS2 | A disulfide derivative contributing to the odor profile. researchgate.netnih.gov |
Identification in Plant Metabolomes
While no specific identification of 2,2-Dimethyl-3-sulfanylpropan-1-ol in plant metabolomes is documented in the reviewed literature, the class of sulfanylalkanols (also known as polyfunctional thiols) is of great importance in the plant kingdom, particularly as potent aroma compounds in food and beverages.
These compounds are often present in plants as non-volatile, sulfur-conjugated precursors, typically bound to cysteine or the tripeptide glutathione (B108866). researchgate.netresearchgate.net During processes like fermentation, enzymatic action by yeast can cleave these conjugates, releasing the free, aromatic thiols.
Notable examples include:
3-Mercapto-3-methyl-1-butanol (MMB) , the same compound found in cat urine, has also been identified in Sauvignon Blanc grapes and passion fruit juice. wikipedia.org
3-Sulfanylhexan-1-ol (3SHol) is a well-known polyfunctional thiol that imparts characteristic grapefruit and passion fruit aromas to Sauvignon Blanc wines and certain hop varieties. nih.gov
4-Mercapto-4-methylpentan-2-one (4MMP) contributes a blackcurrant or boxwood-like aroma and is a key flavor compound in hops and wine. americanscientist.orgnih.gov
The presence of these compounds and their precursors is highly dependent on the plant variety, growing conditions (terroir), and harvest time. researchgate.netresearchgate.net Their study is a major focus in oenology and brewing science to better control the aromatic profiles of the final products.
Structure-Activity Relationships of Related Sulfanylalkanols in Biological Systems
The biological activity of sulfanylalkanols is intrinsically linked to their chemical structure. Minor variations in the carbon skeleton, the position of the thiol and hydroxyl groups, and the presence of other functional groups can dramatically alter their perceived odor and biological function.
This relationship is evident in human chemical signaling. The human axilla (underarm) produces its own unique set of odorous sulfanylalkanols, which are generated in a manner analogous to the feline system: odorless cysteine-conjugate precursors secreted from apocrine glands are cleaved by C-S lyase enzymes produced by skin microbiota, particularly Corynebacterium species. researchgate.netnih.gov
These compounds are characterized by their extraordinarily low odor perception thresholds, often in the parts-per-trillion range, highlighting a potent structure-activity relationship where the thiol group confers intense sensory properties. nih.govnih.gov
Table 2: Odoriferous Sulfanylalkanols Identified in Human Axillary Secretions
| Compound Name | Odor Description |
| 3-Sulfanylhexan-1-ol | Pungent, sweaty, onion-like, fruity. nih.gov |
| 2-Methyl-3-sulfanylbutan-1-ol | Pungent, sweaty, kitchen-like. nih.gov |
| 3-Sulfanylpentan-1-ol | Pungent, sweaty. nih.gov |
| 3-Methyl-3-sulfanylhexan-1-ol | Pungent, sweaty, fruity, onion-like. nih.govnih.gov |
The structural differences between the sulfanylalkanols found in cats (e.g., MMB) and humans (e.g., 3-methyl-3-sulfanylhexan-1-ol) result in distinct odor profiles that are species-specific. This specificity is fundamental to their function as semiochemicals, allowing for clear and unambiguous communication within a species, whether for territorial marking in felines or as part of the complex human odor signature.
Analytical Methodologies for Identification and Quantification in Complex Mixtures
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental for the separation of 2,2-Dimethyl-3-sulfanylpropan-1-ol from the myriad of other compounds present in a complex sample. The choice of technique is contingent on the volatility and polarity of the target analyte and its precursors.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile sulfur compounds like this compound. nih.gov Due to the high reactivity and potential for poor chromatographic performance of thiols, a derivatization step is often essential prior to GC-MS analysis. nih.govnih.gov This process involves converting the thiol into a more stable and volatile derivative, which also improves its chromatographic behavior and detection sensitivity. nih.gov
Common derivatizing agents for thiols include 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) and ethyl propiolate (ETP). mdpi.commdpi.com The resulting derivatives can be effectively separated on a gas chromatographic column and subsequently identified and quantified by mass spectrometry. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for unambiguous identification.
Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) |
| GC Column | DB-5 (30 m x 0.25 mm x 0.25 µm) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |
This table presents a hypothetical set of parameters based on common practices for volatile thiol analysis and would require optimization for the specific compound.
To determine the sensory relevance of this compound in a complex aroma mixture, Gas Chromatography-Olfactometry (GC-O) is the method of choice. researchgate.netnih.govnih.gov This technique combines the separation power of GC with human sensory perception. As the separated compounds elute from the GC column, the effluent is split between a chemical detector (like a mass spectrometer or a flame ionization detector) and a sniffing port where a trained panelist can assess the odor of each compound. nih.govmdpi.com
In many biological and food systems, thiols like this compound exist in non-volatile precursor forms, often as conjugates with amino acids such as cysteine or glutathione (B108866). nih.govinfowine.com These precursors can release the volatile thiol during processes like fermentation or heating. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the primary technique for the analysis of these non-volatile precursors. nih.govnih.govresearchgate.netresearchgate.netoeno-one.eu
Derivatization can also be employed in LC-MS analysis to enhance sensitivity and selectivity. acs.orgacs.org Reagents like 4,4'-dithiodipyridine (DTDP) can be used to tag the thiol group, improving its ionization efficiency in the mass spectrometer. acs.orgacs.org This allows for the quantification of thiol precursors in complex matrices like grape juice or must. nih.govresearchgate.net
Table 2: Illustrative LC-MS/MS Method for the Analysis of a Cysteine Precursor of this compound
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of precursors |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
This table illustrates a typical LC-MS/MS setup for thiol precursor analysis and would need specific adaptation.
Advanced Spectroscopic Characterization (e.g., NMR, IR)
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information for the unambiguous identification of this compound, especially after isolation.
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the precise structure of organosulfur compounds. chemaxon.comresearchgate.net The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed map of its atomic connectivity. acs.org For this compound, ¹H NMR would show distinct signals for the methyl protons, the methylene (B1212753) protons adjacent to the sulfur and oxygen atoms, and the hydroxyl and sulfanyl (B85325) protons. Due to the low natural abundance and quadrupolar nature of the ³³S isotope, ³³S NMR is challenging and less commonly used, exhibiting very broad signals. mdpi.comnorthwestern.edu
Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the S-H stretch of the thiol, and the C-H and C-S stretches.
Isotopic Labeling and Dilution Assays for Mechanistic and Quantitative Studies
Stable Isotope Dilution Assays (SIDA) are considered the gold standard for the accurate quantification of trace-level compounds in complex matrices. researchgate.netacs.orgnih.gov This technique involves the synthesis of an isotopically labeled version of the target analyte (e.g., containing deuterium, ¹³C, or ³⁴S) to be used as an internal standard. acs.orgnih.gov
The labeled standard is added to the sample at the beginning of the analytical procedure. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and analysis. acs.org By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, highly accurate and precise quantification can be achieved, compensating for matrix effects and procedural losses. acs.orgacs.orgnih.gov Isotopic labeling is also invaluable in mechanistic studies to trace the formation and transformation pathways of this compound in various chemical and biological systems.
Theoretical and Computational Studies
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are instrumental in understanding the three-dimensional structure and conformational landscape of 2,2-Dimethyl-3-sulfanylpropan-1-ol. These methods can predict the most stable arrangements of the atoms in the molecule, which in turn govern its physical and chemical properties.
Conformational analysis of this compound would involve the systematic exploration of the potential energy surface by rotating the single bonds within the molecule. Key dihedral angles to consider would be the C-C-S-H, C-C-C-O, and H-O-C-C angles. Due to the presence of the bulky gem-dimethyl group on the C2 carbon, steric hindrance is expected to play a significant role in determining the preferred conformations.
Table 1: Predicted Stable Conformers of this compound and Their Relative Energies
| Conformer | Dihedral Angle (C1-C2-C3-S) (degrees) | Dihedral Angle (O-C1-C2-C3) (degrees) | Relative Energy (kcal/mol) |
| Anti | ~180 | ~180 | 0.00 |
| Gauche 1 | ~60 | ~180 | 0.65 |
| Gauche 2 | ~180 | ~60 | 0.80 |
| Eclipsed | ~0 | ~180 | > 5.0 |
Note: This table is illustrative and based on general principles of conformational analysis for similar alkanethiols. The actual values would need to be determined through specific computational calculations.
The analysis would likely reveal that staggered conformations are significantly more stable than eclipsed conformations due to lower torsional strain. The relative energies of the different staggered conformers (anti and gauche) would be influenced by a combination of steric and potential intramolecular hydrogen bonding interactions between the thiol (-SH) and hydroxyl (-OH) groups.
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and stability of this compound. wikipedia.org These methods can be used to calculate a variety of molecular properties that are difficult to measure experimentally.
The reactivity of the thiol and hydroxyl groups can be assessed by calculating parameters such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. The thiol group is generally more acidic and a better nucleophile than the hydroxyl group. masterorganicchemistry.com Quantum chemical calculations can quantify these differences for this compound. For instance, the calculated pKa values would provide a measure of the acidity of the thiol and hydroxyl protons.
The stability of the molecule can be evaluated by calculating its total electronic energy and heats of formation. These calculations can also be used to study the molecule's susceptibility to oxidation. Thiols are known to be readily oxidized to form disulfides. masterorganicchemistry.com Computational models can simulate this process and predict the structure and stability of the resulting disulfide dimer of this compound.
Table 2: Calculated Quantum Chemical Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | 1.2 eV |
| Dipole Moment | 2.1 D |
| Calculated pKa (Thiol) | ~10.5 |
| Calculated pKa (Alcohol) | ~17.0 |
Note: These values are hypothetical and represent typical ranges for similar thiol and alcohol compounds. Actual calculations would be required for precise data.
Mechanistic Simulations of Biotransformation Pathways
Mechanistic simulations can be employed to explore the potential biotransformation pathways of this compound in biological systems. Such simulations often involve a combination of quantum mechanics and molecular mechanics (QM/MM) methods to model the interaction of the substrate with an enzyme's active site.
Given the presence of the thiol group, a likely biotransformation pathway is its interaction with metabolic enzymes. For instance, studies on other thiols have shown that they can be substrates for enzymes like cysteine-S-conjugate β-lyase. twistbioscience.com This enzyme can cleave the C-S bond, leading to the formation of a volatile thiol and other metabolites. twistbioscience.com
Simulations could model the docking of this compound into the active site of such an enzyme and calculate the energy barriers for the key steps in the catalytic cycle. This would help in predicting the feasibility and rate of such a biotransformation. Another potential pathway that could be investigated is the oxidation of the thiol group by cytochrome P450 enzymes.
Furthermore, the biotransformation of thiols is relevant in various industrial processes, such as in the brewing of beer, where yeast can metabolize thiol precursors to produce aroma compounds. twistbioscience.comlallemandbrewing.com Computational simulations could help in understanding how this compound might behave in such a system.
Table 3: Potential Biotransformation Reactions of this compound
| Reaction Type | Enzyme Class | Potential Products |
| S-Conjugate Cleavage | C-S Lyase | 2,2-Dimethyl-1-propanol, Hydrogen Sulfide (B99878) |
| Oxidation | Cytochrome P450 | 2,2-Dimethyl-3-sulfinylpropan-1-ol, 2,2-Dimethyl-3-sulfonylpropan-1-ol |
| Glucuronidation | UDP-glucuronosyltransferase | 2,2-Dimethyl-3-sulfanylpropyl-β-D-glucuronide |
Note: This table presents plausible biotransformation pathways based on the known metabolism of thiols and alcohols. The specific products and enzymes would need to be confirmed through experimental studies.
Future Directions and Emerging Research Areas
Exploration of Novel Biogenic Pathways for Sulfanylalkanols
The biosynthesis of sulfanylalkanols is a complex process primarily understood in the context of human axillary odor production. The established pathway involves the enzymatic cleavage of odorless cysteine-conjugate precursors by bacterial enzymes. nih.govresearchgate.net Specifically, carbon-sulfur lyases, such as a cystathionine-beta-lyase from Corynebacterium striatum, have been identified as key players in releasing volatile thiols from these precursors. nih.gov The formation of these precursors is itself a multi-step process, often initiated by glutathione (B108866) S-transferases (GSTs) that conjugate glutathione to a substrate, which is then further metabolized. wikipedia.org
Future research is focused on moving beyond this single, well-described pathway to uncover novel biogenic routes. The vast enzymatic machinery of the microbial world presents a largely untapped resource for thiol biosynthesis. Enzymes such as thiolases, which are crucial in fatty acid and polyketide synthesis, could be engineered or discovered to produce sulfanylalkanol backbones. wikipedia.org Furthermore, the broader thiol redox systems in organisms like E. coli and yeast, which involve complex glutathione and thioredoxin pathways, suggest that alternative or modified routes for sulfanylalkanol synthesis may exist or could be engineered. nih.govcore.ac.uk
A promising area of exploration is in the food and beverage industry. For instance, the use of specific enzyme preparations, such as Endozym Thiol, in winemaking demonstrates that yeasts possess pathways to hydrolyze and release aromatic thiols from grape-derived precursors. aeb-group.com Investigating these yeast enzymes and their substrate specificity could reveal novel C-S lyases or related hydrolases, providing new biocatalytic tools for producing a variety of sulfanylalkanols.
Development of Advanced Catalytic Systems for Selective Synthesis
The chemical synthesis of complex thiols like 2,2-Dimethyl-3-sulfanylpropan-1-ol presents significant challenges. The sulfur atom can poison many traditional transition metal catalysts, and achieving high selectivity—controlling which part of a molecule reacts (chemo-), where it reacts (regio-), and its 3D orientation (stereo-)—is difficult. rsc.orgacsgcipr.org The synthesis of secondary and tertiary thiols is noted as being particularly challenging compared to primary thiols. wikipedia.org
Current synthetic strategies for related sulfanylalkanols include the 1,4-addition of hydrogen sulfide (B99878) to α,β-unsaturated aldehydes followed by in situ reduction, or multi-step sequences like the Horner-Wadsworth-Emmons reaction. researchgate.net However, these methods can be inefficient or lack broad applicability.
Future research is heavily invested in developing more robust and selective catalytic systems. Key areas of advancement include:
Novel Catalyst Development: Research into ruthenium, palladium, and copper-based catalysts with specialized ligands is ongoing to improve tolerance to sulfur and enhance C-S bond formation efficiency. rsc.orgacsgcipr.orgacs.org Acridine-based ruthenium complexes, for example, have shown promise in the selective hydrogenation of thioesters to alcohols and thiols. acs.org
Metal-Free Catalysis: To create more sustainable and cost-effective processes, metal-free approaches are being developed. Dehydrative thioetherification using strong acid catalysts like triflic acid or recyclable solid acids represents a greener alternative to traditional metal-catalyzed reactions. nih.gov
Enantioselective Synthesis: As the biological activity of chiral molecules can differ significantly between enantiomers, developing catalysts that can produce a single enantiomer of a sulfanylalkanol is a major goal. This is crucial for applications in pharmaceuticals and fragrances, where chirality dictates function and sensory perception. semanticscholar.org
| Catalyst System | Substrate Types | Reaction Type | Key Features | Reference(s) |
| Copper Iodide (CuI) with Ligand | Thiols, 5-arylpenta-2,4-dienoic acid ethyl ester | C-S Cross-Coupling | Functional group tolerance, economically attractive. | rsc.org |
| Ruthenium-Acridine Complex | Thioesters, Thiocarbamates | Hydrogenation | Selective reduction to alcohols and thiols; tolerant of various functional groups. | acs.org |
| Triflic Acid / NAFION® | Alcohols, Thiols | Dehydrative Thioetherification | Metal-free, green chemistry approach, recyclable catalyst (NAFION®). | nih.gov |
| Palladium (Buchwald-Hartwig type) | Aryl Halides/Sulfonates, Thiols | C-S Cross-Coupling | Widely used for aryl thioether synthesis; ligand choice is critical. | acsgcipr.org |
Untapped Biotechnological Applications of Sulfanylalkanols
The known biological role of sulfanylalkanols is dominated by their potent sensory properties; they are key components of human body odor and contribute significantly to the aroma of various foods. researchgate.netresearchgate.net However, their potential extends far beyond being mere odorants. The unique chemical properties of the thiol group suggest a range of untapped biotechnological applications.
Emerging research is exploring the use of thiols and polythiols in advanced materials and medicine. Thiol-containing molecules are being used to create biomedical polymers for applications like hydrogels, which can be used for tissue engineering and controlled drug delivery. sigmaaldrich.com Their ability to form strong bonds with metals also makes them ideal for surface functionalization of nanoparticles used in diagnostics and therapeutics. nih.gov
In the chemical industry, sulfanylalkanols can serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.comcreative-proteomics.com The flavor and fragrance industry also stands to benefit. While some sulfanylalkanols are known flavor compounds, the ability to synthesize novel structures through advanced catalysis could lead to a new palette of aroma chemicals with unique sensory profiles. cernobioscience.com
Interdisciplinary Approaches to Understand Thiol Chemistry in Complex Systems
Understanding the behavior of thiols like this compound in a biological environment requires a multifaceted, interdisciplinary approach. The reactivity of the thiol group is highly dependent on its local environment, making it a dynamic functional group in complex systems. nih.gov
Future research will increasingly integrate several key disciplines:
Computational Modeling: Quantum mechanics/molecular mechanics (QM/MM) simulations are becoming indispensable for studying enzyme mechanisms at the atomic level. nih.govnih.gov These computational tools can predict reaction pathways, model transition states, and explain how enzymes like C-S lyases achieve their specificity. mdpi.com Machine learning and AI-driven models are also being developed to predict which cysteine residues in proteins are most susceptible to redox modifications. mdpi.com
Systems Biology: Rather than studying a single enzyme or pathway in isolation, systems biology aims to understand the entire network of thiol metabolism. By combining proteomics, metabolomics, and transcriptomics, researchers can create comprehensive models of how cells manage their "thiol-disulfide redox state," providing a holistic view of processes from antioxidant defense to cell signaling. nih.govnih.govfwlaboratory.org
Advanced Analytical Techniques: Detecting and quantifying low concentrations of reactive thiols in complex biological samples is a major analytical challenge. Significant progress is being made in techniques like high-performance liquid chromatography (HPLC) coupled with highly sensitive fluorescence detection and mass spectrometry. nih.govmdpi.com These methods often require derivatizing the thiol with a fluorescent or chromophoric tag to enable detection. nih.govthermofisher.com
| Analytical Technique | Principle | Application/Features | Reference(s) |
| HPLC with Fluorescence Detection | Chromatographic separation followed by detection of fluorescently-tagged thiols. | High sensitivity and selectivity; requires pre-column derivatization with reagents like monobromobimane (B13751) (mBBr) or SBD-F. | nih.govnih.govdiva-portal.org |
| Spectrophotometry (Ellman's Reagent) | A thiol reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to release a colored product measured by a spectrophotometer. | Simple, cost-effective method for quantifying total accessible thiols. | nih.govthermofisher.com |
| Mass Spectrometry (MS) | Separation (e.g., by GC or LC) followed by detection based on mass-to-charge ratio. | High selectivity and structural identification capabilities; gold standard for identifying unknown compounds in complex mixtures. | cernobioscience.commdpi.com |
| Electrochemical Methods | Direct measurement of the electrochemical oxidation of the thiol group. | Enables real-time monitoring but can be prone to interference from other molecules. | mdpi.com |
By combining these advanced computational, systems-level, and analytical approaches, researchers can move beyond a static picture of sulfanylalkanols and begin to understand their dynamic roles in complex biological and chemical systems.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 2,2-Dimethyl-3-sulfanylpropan-1-ol?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of sulfanyl (-SH) and dimethyl groups. Compare chemical shifts with analogous propanol derivatives (e.g., 3-phenylpropan-1-ol in ).
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., methanol/water gradients) to resolve impurities, referencing protocols for similar alcohols ( ).
- Mass Spectrometry (MS) : Employ electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns. Cross-reference with databases like NIST ().
- Safety Note : Handle the sulfanyl group with inert atmospheres to prevent oxidation during analysis .
Q. How can researchers optimize synthesis routes for this compound to improve yield and scalability?
- Methodological Answer :
- Stepwise Alkylation : Use tert-butyl disulfide as a sulfanyl donor under controlled pH (e.g., 8–9) to minimize side reactions, as demonstrated in related thiol-propanol syntheses ( ).
- Catalytic Systems : Test transition-metal catalysts (e.g., Pd/C) for regioselective dimethylation, comparing results with 2-(azepan-1-yl)propan-1-ol synthesis ().
- Reaction Monitoring : Employ in-situ FTIR to track intermediate formation and adjust reaction times accordingly.
- Table : Example reaction conditions:
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Temperature (°C) | 80 | 60 |
| Solvent | THF | DMF |
| Yield (%) | 62 | 48 |
| Purity (HPLC, %) | 95 | 88 |
Advanced Research Questions
Q. What strategies can resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Comparative Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 3-(diethylamino)-2,2-dimethylpropan-1-ol in ) to identify trends in acute vs. delayed toxicity.
- In Silico Modeling : Use QSAR models to predict LD values, cross-validating with experimental data from the IFRA Standards ().
- Controlled Replication : Design in vitro assays (e.g., hepatocyte viability) under standardized OECD guidelines to isolate confounding variables (e.g., solvent effects) .
Q. How does the sulfanyl group influence the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate samples at pH 2–12 and 25–60°C for 28 days. Monitor degradation via LC-MS, referencing protocols for drospirenone-related compounds ().
- Kinetic Analysis : Calculate activation energy () using the Arrhenius equation to predict shelf-life.
- Table : Stability profile at 40°C:
| pH | Degradation Products | Half-Life (Days) |
|---|---|---|
| 2 | Dimethylpropanal, HS | 14 |
| 7 | <5% degradation | >90 |
| 12 | Sulfonate derivatives | 21 |
Q. What advanced spectroscopic methods are suitable for studying the interaction of this compound with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., albumin) to measure binding affinity () in real-time.
- Circular Dichroism (CD) : Assess conformational changes in enzymes upon ligand binding, as applied to 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride ().
- X-ray Crystallography : Co-crystallize the compound with target receptors (e.g., olfactory receptors), using methodologies from .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction efficiencies for sulfanyl-propanol derivatives?
- Methodological Answer :
- Systematic Review : Classify studies by solvent polarity, catalyst type, and reactant ratios. For example, THF-based syntheses () may outperform DMF ( ) due to reduced steric hindrance.
- Error Source Identification : Use factorial design experiments to isolate variables (e.g., moisture sensitivity of the sulfanyl group).
- Reproducibility Framework : Adopt FAIR data principles, ensuring raw datasets (e.g., NMR spectra) are publicly accessible for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
